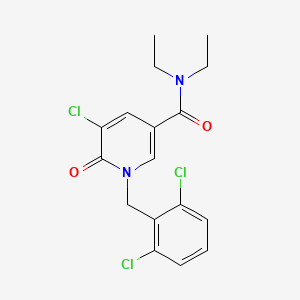

5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H17Cl3N2O2 and its molecular weight is 387.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Chloro-1-(2,6-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound with significant biological activity. Its molecular formula is C17H17Cl3N2O2 and it has a molecular weight of 387.69 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The compound features several key structural elements that contribute to its biological activity:

- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

- Pyridine Ring : The pyridine moiety is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H17Cl3N2O2 |

| Molecular Weight | 387.69 g/mol |

| CAS Number | 339024-04-3 |

| Synonyms | N/A |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound has significant activity against HeLa (cervical cancer) and U87 (glioblastoma) cells.

Cytotoxicity Studies

In a comparative study, the IC50 values of the compound were determined for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 97.1 |

| U87 | 93.7 |

| EUFA30 (normal) | >300 |

These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity to normal cells, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves induction of apoptosis in cancer cells. Flow cytometry analyses revealed increased fractions of early and late apoptotic cells upon treatment with the compound. Specifically:

- Early Apoptosis : Up to 9.5% in treated HeLa cells compared to 0.3% in untreated controls.

- Late Apoptosis and Necrosis : Notable increases were also observed, indicating robust apoptotic signaling pathways activated by the compound.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. Its structure allows for interaction with bacterial membranes, potentially disrupting their integrity.

Study on Anticancer Activity

A study published in a peer-reviewed journal assessed the cytotoxic effects of various derivatives of pyridinecarboxamides, including our compound of interest. The findings indicated that:

- Selectivity : The compound demonstrated higher efficacy against cancerous cell lines compared to non-cancerous ones.

- Synergistic Effects : When combined with other chemotherapeutic agents, there was an observed enhancement in cytotoxicity, suggesting potential for combination therapies.

Future Directions

Further research is warranted to explore:

- In vivo Efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its mode of action.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions including substitution, oxidation, and reduction.

| Reaction Type | Description |

|---|---|

| Substitution | Halogen atoms can be replaced with other functional groups. |

| Oxidation | Can yield carboxylic acids or ketones under specific conditions. |

| Reduction | Modifications can convert oxo groups to hydroxyl groups. |

Biology

In biological research, this compound is being investigated for its potential interactions with biomolecules:

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways.

- Cellular Pathways : It has been used in assays to explore its effects on cellular signaling pathways.

Medicine

The therapeutic potential of this compound is notable:

-

Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating pathways that control cell survival and death.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of certain cancer cell lines (e.g., breast cancer cells).

-

Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Case Study : Tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Industrial Applications

Beyond laboratory settings, the compound's unique properties make it valuable in industrial applications:

-

Agrochemicals : It is being explored as a potential ingredient in the formulation of pesticides and herbicides due to its biological activity.

- Example : Its structural characteristics allow for modifications that enhance efficacy against pests while minimizing environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Dichlorobenzyl Group

The 2,6-dichlorobenzyl moiety undergoes nucleophilic substitution under specific conditions. The chlorine atoms at positions 2 and 6 of the benzyl ring exhibit varying reactivity due to steric hindrance and electronic effects.

For example, treatment with sodium hydroxide in aqueous ethanol yields a hydroxyl-substituted benzyl derivative, while ammonia generates an aminated product.

Hydrolysis of the Carboxamide Group

The N,N-diethylcarboxamide group is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid.

-

Acidic Hydrolysis :

RCONR’2HCl, ΔRCOOH+R’2NH

Using 6 M hydrochloric acid at elevated temperatures (e.g., 100°C) cleaves the amide bond, producing 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid . -

Basic Hydrolysis :

Aqueous sodium hydroxide (2 M) at reflux yields the carboxylate salt, which can be acidified to isolate the free acid .

Reduction of the Pyridine Ring

The pyridine ring’s oxo group at position 6 can be reduced to a hydroxyl or methylene group.

-

Catalytic Hydrogenation :

Using H2 gas with a palladium catalyst selectively reduces the oxo group to a hydroxyl group without affecting the chlorine substituents. -

Lithium Aluminum Hydride (LiAlH4) :

Reduces the oxo group to a methylene group, yielding 5-chloro-1-(2,6-dichlorobenzyl)-1,6-dihydro-3-pyridinecarboxamide.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to meta positions relative to existing substituents.

-

Nitration :

Reaction with nitric acid (HNO3) in sulfuric acid introduces a nitro group at position 4 of the pyridine ring . -

Halogenation :

Bromine (Br2) in acetic acid adds a bromine atom at position 2 or 4, depending on reaction conditions .

Oxidation Reactions

The oxo group and benzylic positions are prone to oxidation.

-

Oxidation of Benzylic C-H Bonds :

Potassium permanganate (KMnO4) in acidic conditions oxidizes the benzylic methylene group to a ketone, forming a diketone derivative. -

Side Chain Oxidation :

Chromium trioxide (CrO3) in acetic acid oxidizes the N-ethyl groups to carboxylic acids, though this is less common due to steric hindrance .

Coordination Chemistry

The pyridine nitrogen and carbonyl oxygen act as Lewis bases, forming complexes with transition metals.

-

Metal Complexation :

Metal Salt Solvent Complex Structure CuCl2 DMSO Octahedral Cu(II) complex Fe(NO3)3 Ethanol Trigonal bipyramidal Fe(III) complex

These complexes exhibit altered solubility and catalytic properties compared to the parent compound.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of C-Cl bonds, generating radical intermediates.

-

Decarboxylation :

Under UV light (254 nm), the carboxamide group undergoes decarboxylation, releasing CO2 and forming a secondary amine . -

Radical Coupling :

Radicals generated from C-Cl bond cleavage dimerize or react with solvents like methanol to form ether derivatives .

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

-

Dechlorination : Loss of chlorine atoms as HCl gas.

-

Ring Contraction : Pyridine ring rearrangement to form a pyrrole derivative.

Thermogravimetric analysis (TGA) shows a 40% mass loss at 250°C, consistent with these pathways.

Propiedades

IUPAC Name |

5-chloro-1-[(2,6-dichlorophenyl)methyl]-N,N-diethyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)11-8-15(20)17(24)22(9-11)10-12-13(18)6-5-7-14(12)19/h5-9H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXVNUOBRFMELE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.